molecular formula C19H12FN5O B2464033 3-{[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]methyl}benzonitrile CAS No. 1326834-35-8

3-{[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]methyl}benzonitrile

Cat. No. B2464033
CAS RN: 1326834-35-8
M. Wt: 345.337
InChI Key: JUJOURBTFSOMKV-UHFFFAOYSA-N
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Description

The compound “3-{[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]methyl}benzonitrile” is a heterocyclic compound with a molecular formula of C19H12FN5O . It belongs to the class of pyrazolines, which are known for their biological and pharmacological activities .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[1,5-d][1,2,4]triazin ring attached to a 4-fluorophenyl group and a benzonitrile group . The average mass of the molecule is 345.330 Da .

Scientific Research Applications

Synthesis and Chemical Reactivity

Synthesis and Structural Analysis Synthetic methodologies for producing pyrazolo[1,5-d][1,2,4]triazin-5-yl compounds and their derivatives have been extensively studied. For instance, Abdelhamid et al. (2007) detailed the synthesis of compounds incorporating the benzooxazole moiety from N-[3-amino-4-(benzoxazol-2-yl)pyrazol-5-yl]phenylamine. The synthesized compounds were comprehensively characterized, showcasing the intricate chemistry involved in the creation of these complex molecules (Abdelhamid, Baghos, & Halim, 2007).

Zedníková, Nálepa, & Gúcky (2001) contributed to this area by synthesizing new 3,5,7-trisubstituted pyrazolo[4,3-e]1,2,4-triazines and semicarbazones of 3-phenyl-5-substbenzoyl-6-oxo-1,6-dihydro1,2,4-triazines, further expanding the chemical scope of these compounds (Zedníková, Nálepa, & Gúcky, 2001).

Biological and Pharmacological Activities While some studies delve into the pharmacological potential of these compounds, it's notable that the research also focuses on the basic chemical properties and synthetic methods. For instance, Abdel‐Aziz, Hamdy, Fakhr, & Farag (2008) synthesized a variety of pyrazolo[1,5-a]pyrimidine, 1,2,4‐triazolo[1,5-a]pyrimidine, pyrido[2,3-d]pyrimidine, pyrazolo[5,1-c]‐1,2,4‐triazine and 1,2,4‐triazolo[5,1-c]‐1,2,4‐triazine derivatives, exploring their biological activity against bacterial and fungal species (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).

Attaby, Elghandour, Ali, & Ibrahem (2006) focused on the synthesis of pyrazolo[1,5-a]pyrimidine and pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazine derivatives, assessing their antiviral activities. This study highlights the potential therapeutic applications of these compounds (Attaby, Elghandour, Ali, & Ibrahem, 2006).

properties

IUPAC Name

3-[[2-(4-fluorophenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-5-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5O/c20-16-6-4-15(5-7-16)17-9-18-19(26)24(22-12-25(18)23-17)11-14-3-1-2-13(8-14)10-21/h1-8,12,17-18,23H,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDKDSWWTHOOGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NN2C1C(=O)N(N=C2)CC3=CC(=CC=C3)C#N)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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